Danaidal
Overview
Description
Danaidal is a chemical compound that has gained considerable attention from the scientific community due to its unique physical and chemical properties as well as its potential applications in various fields of research and industry. It is associated with the male pheromones of certain insects .
Synthesis Analysis
The synthesis of Danaidal has been discussed in a paper by Johannes M. Wiest and Thorsten Bach . They proposed a route to 2-substituted 3-cyanopyrroles, which are essential for the total synthesis of Danaidal .Scientific Research Applications
Synthesis and Pheromonal Applications
Danaidal, identified as a sex pheromone in certain Lepidoptera species, has been synthesized through various chemical processes for research purposes. In a study by Röder, Wiedenfeld, and Bourauel (1986), Danaidal was synthesized from ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate, highlighting its chemical properties and potential applications in understanding insect behavior and communication (Röder, Wiedenfeld, & Bourauel, 1986). Similarly, Krasnoff, Bjostad, and Roelofs (1987) identified Danaidal in male pheromones of Phragmatobia fuliginosa and Pyrrharctia isabella, contributing to the understanding of sexual communication and mating behavior in these species (Krasnoff, Bjostad, & Roelofs, 1987).
Chemical Analysis and Applications
Further studies have explored the chemical composition of Danaidal in various species. Komae et al. (1982) investigated the components in the hairpencil secretions of Danaid butterflies, revealing insights into the taxonomic significance of these compounds (Komae et al., 1982). Wiest and Bach (2016) discussed a method for the synthesis of Danaidal, contributing to the field of organic chemistry and providing a pathway for further research on this compound (Wiest & Bach, 2016).
Ecological and Behavioral Studies
Krasnoff and Roelofs (1989) demonstrated the dependence of Danaidal presence in male scent organs on the larval diet, providing insights into ecological interactions and evolutionary adaptations (Krasnoff & Roelofs, 1989). Additionally, Boppré (1978) reviewed the role of Danaidal in the pheromone biology of Danaid butterflies, emphasizing its importance in plant relationships and mimicry in butterfly evolution (Boppré, 1978).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOKRZUBPDZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182009 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-6,7-dihydro-5H-pyrrolizine | |
CAS RN |
27628-46-2 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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